TVB-3166

FASN inhibition biochemical IC50 head-to-head comparison

TVB-3166 (CAS 1533438-83-3) is a first‑generation, orally bioavailable, reversible small‑molecule inhibitor of fatty acid synthase (FASN) developed by 3‑V Biosciences (now Sagimet Biosciences) for preclinical oncology and antiviral applications. It inhibits the keto‑reductase domain of FASN with an in vitro biochemical IC₅₀ of 42–49 nM and suppresses cellular palmitate synthesis with an IC₅₀ of 70–81 nM in HeLa cells.

Molecular Formula C24H24N4O
Molecular Weight 384.483
CAS No. 1533438-83-3
Cat. No. B611514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTVB-3166
CAS1533438-83-3
SynonymsTVB-3166;  TVB 3166;  TVB3166.
Molecular FormulaC24H24N4O
Molecular Weight384.483
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
InChIInChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
InChIKeyICDQFUFDAFKCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TVB-3166 FASN Inhibitor Procurement Guide: Preclinical Oncology & Antiviral Research Candidate


TVB-3166 (CAS 1533438-83-3) is a first‑generation, orally bioavailable, reversible small‑molecule inhibitor of fatty acid synthase (FASN) developed by 3‑V Biosciences (now Sagimet Biosciences) for preclinical oncology and antiviral applications [1]. It inhibits the keto‑reductase domain of FASN with an in vitro biochemical IC₅₀ of 42–49 nM and suppresses cellular palmitate synthesis with an IC₅₀ of 70–81 nM in HeLa cells [2]. Unlike earlier FASN inhibitors such as C75 and cerulenin, TVB‑3166 was explicitly designed for oral administration and selective tumor‑cell killing while sparing normal cells, a profile that has been validated across multiple xenograft models and respiratory virus challenge studies [1][3].

Why FASN Inhibitor Substitution Fails: TVB-3166 Offers a Distinct Balance of Oral PK, Tumor Selectivity, and Antiviral Activity


FASN inhibitors are not interchangeable; TVB‑3166, TVB‑3664, and TVB‑2640 (denifanstat) differ substantially in biochemical potency, cellular potency, mouse oral pharmacokinetics, and biological selectivity [1]. TVB‑2640, although advanced to Phase 2b NASH trials, exhibits poor mouse PK, limiting its utility in rodent oncology models [1]. TVB‑3664 demonstrates superior cellular potency but lacks the tumor‑selective apoptosis profile and respiratory‑virus efficacy that characterize TVB‑3166 [2][3]. Older inhibitors such as C75 and orlistat carry off‑target liabilities—C75 induces anorexia via CPT1 inhibition and radiosensitizes cells, while orlistat is a non‑selective lipase inhibitor with poor oral bioavailability—making them unsuitable for experiments requiring chronic oral dosing with a clean selectivity window [4][5]. The quantitative evidence below demonstrates that TVB‑3166 occupies a unique position: good oral PK, validated tumor‑selective apoptosis, and broad‑spectrum respiratory antiviral activity that other FASN inhibitors do not replicate.

Quantitative Differentiation Guide: TVB-3166 Versus TVB-2640, TVB-3664, C75, and Orlistat


Biochemical FASN Inhibitory Potency: TVB-3166 vs. TVB-2640 vs. TVB-3664

In a single study directly comparing three Sagimet FASN inhibitors under identical biochemical conditions, TVB‑3166 exhibits a human FASN IC₅₀ of 0.049 µM, which is comparable to TVB‑2640 (0.044 µM) and approximately 1.9‑fold less potent than the second‑generation inhibitor TVB‑3664 (0.026 µM) [1]. This demonstrates that TVB‑3166’s biochemical potency lies within the same order of magnitude as the clinical candidate TVB‑2640, confirming its suitability as a preclinical surrogate for target‑engagement studies.

FASN inhibition biochemical IC50 head-to-head comparison

Cellular Palmitate Synthesis Inhibition: TVB-3166 vs. TVB-3664 vs. TVB-2640

When assessed in HeLa cells under identical conditions, TVB‑3166 inhibits cellular palmitate synthesis with an IC₅₀ of 0.070 µM, compared to 0.018 µM for TVB‑3664 and 0.030 µM for TVB‑2640 [1]. Thus, TVB‑3166 is approximately 3.9‑fold less potent at the cellular level than TVB‑3664 and 2.3‑fold less potent than TVB‑2640. This lower cellular potency may contribute to its wider therapeutic window, as the compound achieves antiproliferative effects in palmitate‑dependent tumor cells without suppressing non‑palmitate‑dependent cell growth .

cellular palmitate synthesis HeLa cells IC50 comparison

Oral Bioavailability and Mouse Pharmacokinetics: TVB-3166 vs. TVB-2640 vs. TVB-3664

The three Sagimet FASN inhibitors were ranked for mouse pharmacokinetic performance in a single comparative study: TVB‑3664 was rated “Best,” TVB‑3166 “Good,” and TVB‑2640 “Poor” [1]. TVB‑3166 achieves plasma concentrations approximately 3‑fold higher than tumor concentrations following oral gavage (30–100 mg/kg/day) and inhibits xenograft tumor growth at well‑tolerated oral doses of 60–100 mg/kg/day without significant body‑weight loss . In contrast, TVB‑2640’s poor mouse PK limits its use in standard murine oncology models.

oral bioavailability mouse PK preclinical dosing

Antiviral Efficacy Against Respiratory Syncytial Virus (RSV): TVB-3166 vs. Vehicle Control

TVB‑3166 is the only FASN inhibitor for which robust in vivo RSV efficacy has been published. In BALB/c mice infected with RSV‑A (Long strain), oral administration of TVB‑3166 at 50 mg/kg/12 h reduced lung viral titers by 21‑fold when treatment started on the day of infection and by 9‑fold when started one day post‑infection [1]. In vitro, TVB‑3166 reduced infectious RSV progeny by 250‑fold in A549 cells at concentrations that also inhibit palmitate synthesis (200 nM), and the antiviral effect was reversed by exogenous palmitate, confirming a FASN‑dependent mechanism [1]. No comparable in vivo RSV data have been reported for TVB‑3664 or TVB‑2640, making TVB‑3166 the primary candidate for respiratory virus studies involving FASN inhibition.

RSV antiviral in vivo lung titer respiratory virus

Absence of Radiosensitization: TVB-3166 vs. C75

In a direct comparative study of FASN inhibitors in prostate cancer cells, C75 significantly sensitized cells to ionizing radiation, whereas TVB‑3166 and orlistat showed no radiosensitization effect [1]. This differential property is critical for experimental designs where radiation is co‑administered: C75’s radiosensitizing activity introduces a confounding variable that TVB‑3166 avoids, allowing cleaner interpretation of FASN‑specific pharmacological effects.

radiosensitization C75 comparison combination therapy

Optimal Use Cases for TVB-3166 Based on Quantitative Differentiation Data


Preclinical Murine Oncology Xenograft Studies Requiring Oral FASN Inhibition

TVB‑3166’s “Good” mouse oral PK and validated tumor‑growth inhibition at 60–100 mg/kg/day [1] make it the preferred FASN inhibitor for rodent oncology models where the clinical candidate TVB‑2640 is unsuitable due to poor mouse PK. Its selective apoptosis induction in tumor cells but not normal cells [2] supports chronic dosing regimens with minimal systemic toxicity, enabling longer‑duration efficacy studies in OVCAR‑8 ovarian, Calu‑6 lung, 22Rv1 prostate, and patient‑derived xenograft (PDX) models .

Respiratory Virus Host‑Targeted Antiviral Research (RSV, PIV3, HRV16)

TVB‑3166 is the only FASN inhibitor with published in vivo antiviral efficacy against RSV, achieving 21‑fold lung titer reductions at well‑tolerated oral doses [3]. It also inhibits human parainfluenza virus 3 (PIV3) and human rhinovirus 16 (HRV16) in vitro [3]. Researchers investigating host‑lipid metabolism as an antiviral target should select TVB‑3166 over TVB‑3664 or TVB‑2640, for which no comparable in vivo respiratory virus data exist.

Combination Studies with Taxanes or BH3 Mimetics Where Radiosensitization Must Be Avoided

Unlike C75, TVB‑3166 does not radiosensitize prostate cancer cells [4], making it a cleaner tool for combination studies with radiation or DNA‑damaging agents. Additionally, TVB‑3166 synergizes with taxanes (paclitaxel, docetaxel) in lung, ovarian, prostate, and pancreatic xenograft models [5] and cooperates with BH3 mimetic drugs to overcome mitochondrial apoptosis resistance in pancreatic cancer [6], further supporting its use in rationally designed combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TVB-3166

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.